Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate

Description

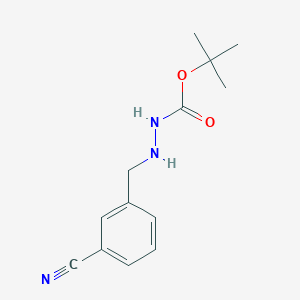

Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate is a hydrazinecarboxylate derivative characterized by a tert-butoxycarbonyl (Boc) group and a 3-cyanobenzyl substituent. This compound is primarily utilized as a pharmaceutical intermediate in drug discovery and organic synthesis . The presence of the electron-withdrawing cyano group at the benzyl position influences its reactivity, making it valuable in coupling reactions and heterocycle formation.

Properties

IUPAC Name |

tert-butyl N-[(3-cyanophenyl)methylamino]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-15-9-11-6-4-5-10(7-11)8-14/h4-7,15H,9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTBQRVSDCIKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNCC1=CC(=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazine with 3-cyanobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Bases like triethylamine or sodium hydroxide are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazinecarboxylates.

Scientific Research Applications

Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl hydrazinecarboxylate scaffold is highly modular, with substituents dictating physicochemical and reactive properties. Key analogs include:

a) Tert-butyl 2-(3-bromo-6-chloropyridin-2-yl)hydrazinecarboxylate

- Substituent : 3-bromo-6-chloropyridin-2-yl (halogenated heteroaromatic).

- Properties: Halogen atoms enhance electrophilicity, favoring Suzuki-Miyaura cross-coupling reactions.

- Applications : Used in the synthesis of kinase inhibitors or agrochemicals.

b) Tert-butyl 2-benzyl-2-(2-vinylbenzyl)hydrazinecarboxylate

- Substituent : Benzyl and vinylbenzyl groups (alkyl/alkenyl).

- Properties : The vinyl group enables further functionalization via cycloaddition or polymerization. Reported as a white powder with 43% yield via n-BuLi-mediated alkylation .

- Applications : Intermediate in polymer-supported synthesis or tandem hydroformylation .

c) Tert-butyl 2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate

- Substituent : Tosyl-pyrrolopyrazine (sulfonated heterocycle).

- Properties : The tosyl group enhances solubility and stabilizes intermediates during nucleophilic aromatic substitution. Synthesized via palladium-catalyzed steps with 52% yield .

- Applications : Precursor for antitumor agents or kinase inhibitors.

d) Tert-butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate

- Substituent : 4,4-Difluorocyclohexyl (fluorinated aliphatic).

- Properties : Fluorine atoms increase metabolic stability and lipophilicity. Reported as a liquid with applications in CNS-targeting drug candidates .

Comparative Analysis of Key Properties

*Molecular weights estimated based on structural formulas.

Physical Properties and Stability

- Cyanobenzyl Derivatives: The cyano group reduces crystallinity, often resulting in oils or amorphous solids. This contrasts with halogenated analogs, which typically form crystalline solids .

- Thermal Stability : Alkenyl-substituted derivatives (e.g., vinylbenzyl) may decompose at elevated temperatures due to unsaturated bonds, whereas fluorinated analogs (e.g., difluorocyclohexyl) exhibit higher thermal stability .

Biological Activity

Tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and interaction with various molecular targets. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H17N3O2

- CAS Number : 386768-81-6

- Functional Groups : Hydrazine derivative, tert-butyl ester group, and cyanobenzyl moiety.

The compound features a hydrazine core which is known for its reactivity and ability to form covalent bonds with biological targets, making it a candidate for enzyme inhibition studies.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The hydrazine group can interact with the active sites of enzymes, leading to inhibition. This property is valuable for studying enzyme functions and developing inhibitors for therapeutic applications.

- Protein Interactions : The compound can also engage with various proteins, affecting biochemical pathways critical for cellular functions.

Enzyme Inhibition

Recent studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of enzymes related to oxidative stress and inflammation:

- Inhibition of β-secretase : This enzyme is crucial in the formation of amyloid plaques associated with Alzheimer’s disease. The compound's ability to inhibit β-secretase could provide insights into potential treatments for neurodegenerative diseases .

Case Studies

-

Astrocyte Protection Against Amyloid Beta :

- In vitro studies showed that the compound could moderate the protective effects in astrocytes stimulated with amyloid beta (Aβ) peptide. It reduced cell death induced by Aβ, although the effect was not statistically significant compared to established treatments like galantamine .

- The study highlighted a reduction in TNF-α levels, indicating potential anti-inflammatory properties .

- Oxidative Stress Models :

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl 2-(4-cyanobenzyl)hydrazinecarboxylate | Similar structure but different substitution pattern | Potentially similar enzyme inhibition |

| Tert-butylhydrazine | Lacks complex substituents | Less reactivity in biological systems |

| Diphosphinohydrazines | Different functional groups | Various biological activities |

This compound stands out due to its specific structure that allows it to interact effectively with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.